Process Development Guide: Enantioselective Synthesis of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol
Process Development Guide: Enantioselective Synthesis of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol
Executive Summary & Strategic Rationale
Target Molecule: (2R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol CAS: 1213056-65-5 (Generic/Racemic Ref), 1640848-91-4 (S-isomer Ref) Core Application: Chiral pharmacophore for kinase inhibitors (e.g., Wnt, PI3K) and GPCR ligands.
This technical guide details the Asymmetric Strecker Route utilizing the Ellman auxiliary ((S)-tert-butanesulfinamide). This pathway is selected over Sharpless Aminohydroxylation or Chiral Resolution due to its scalability , predictable stereocontrol , and the avoidance of heavy metal oxidants (e.g., OsO4).
The synthesis hinges on the diastereoselective addition of a cyanide equivalent to a chiral N-sulfinyl imine, followed by Pinner hydrolysis and reduction. This modular approach allows for high enantiomeric excess (>95% ee) and reliable scale-up.
Retrosynthetic Analysis & Pathway
The retrosynthetic logic disconnects the C1-C2 bond of the ethanolamine backbone, tracing back to the commercially available 2-methoxyisonicotinaldehyde . The chirality is installed via reagent control using the Ellman auxiliary.[1]
Detailed Experimental Protocol
Phase 1: Chiral Imine Formation
Objective: Condensation of 2-methoxyisonicotinaldehyde with (S)-(-)-2-methyl-2-propanesulfinamide. Stereochemical Driver: The (S)-auxiliary is chosen here to direct the subsequent nucleophilic attack to yield the (R)-amine (based on the non-chelation control model).
-
Reagents:
-
2-Methoxyisonicotinaldehyde (1.0 equiv)
-
(S)-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv)
-
Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)
-
Solvent: Dry THF (0.5 M concentration)
-
Protocol:
-
Charge a flame-dried round-bottom flask with (S)-tert-butanesulfinamide and 2-methoxyisonicotinaldehyde under
atmosphere. -
Add dry THF, followed by the dropwise addition of Ti(OEt)₄. Note: Ti(OEt)₄ acts as both Lewis acid and water scavenger.
-
Stir at ambient temperature (20-25°C) for 12–16 hours.
-
Process Checkpoint: Monitor via TLC (EtOAc/Hexanes 1:1) or LCMS. The aldehyde peak should disappear.
-
Workup (Critical): Quench by pouring into a vigorously stirred brine solution (or saturated NaHCO₃). A thick white precipitate (titanium salts) will form. Dilute with EtOAc and filter through a Celite pad to remove titanium salts.
-
Concentrate the filtrate to yield the crude N-sulfinyl imine.
-
Purification: Flash chromatography (SiO₂, 0-30% EtOAc in Hexanes) if purity <95%.
Phase 2: Asymmetric Strecker Reaction
Objective: Diastereoselective addition of cyanide to form the C-C bond.
-
Reagents:
-
Crude N-Sulfinyl Imine (1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.5 equiv) [Hazard: Generates HCN upon hydrolysis]
-
Cesium Fluoride (CsF) (1.1 equiv) or Sc(OTf)₃ (0.1 equiv)
-
Solvent: Dry THF or Toluene at -78°C to -40°C.
-
Protocol:
-
Dissolve the N-sulfinyl imine in dry THF and cool to -78°C.
-
Add TMSCN dropwise.
-
Add the catalyst (CsF or Sc(OTf)₃). Note: Lewis acids like Sc(OTf)₃ often improve diastereoselectivity (dr).
-
Stir at -78°C for 4 hours, then slowly warm to -20°C overnight.
-
Process Checkpoint: Check LCMS for conversion to the
-amino nitrile. -
Quench: Slowly add saturated NH₄Cl solution (in a well-ventilated fume hood).
-
Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Validation: The major diastereomer corresponds to the (R)-amino configuration (controlled by the (S)-sulfinyl group blocking the Re-face).
Phase 3: Pinner Hydrolysis & Deprotection
Objective: Simultaneous cleavage of the sulfinyl group and conversion of the nitrile to the methyl ester.
-
Reagents:
-
Crude Amino Nitrile
-
HCl in Methanol (3M to 6M, anhydrous)
-
Protocol:
-
Dissolve the crude nitrile in anhydrous MeOH.
-
Cool to 0°C and bubble dry HCl gas (or add Acetyl Chloride dropwise) to generate anhydrous HCl in situ.
-
Stir at room temperature for 24 hours. The reaction proceeds via the imidate intermediate (Pinner reaction).
-
Process Checkpoint: LCMS should show the mass of the Amino Ester (Methyl (2R)-amino(2-methoxy-4-pyridyl)acetate).
-
Concentrate to dryness to obtain the Amino Ester Hydrochloride salt .
Phase 4: Reduction to Amino Alcohol
Objective: Selective reduction of the ester to the primary alcohol.
-
Reagents:
-
Amino Ester HCl salt (1.0 equiv)
-
Sodium Borohydride (NaBH₄) (4.0 equiv)
-
Solvent: MeOH/THF (1:1)
-
Protocol:
-
Suspend the amino ester salt in MeOH/THF at 0°C.
-
Add NaBH₄ portion-wise (exothermic, gas evolution).
-
Allow to warm to room temperature and stir for 3 hours.
-
Quench: Carefully add Acetone (to scavenge excess borohydride) or 1N HCl.
-
Isolation: Adjust pH to >10 with NaOH, extract with DCM or CHCl₃/iPrOH (3:1) to recover the free base.
-
Final Purification: Recrystallization (EtOAc/Heptane) or Column Chromatography (DCM/MeOH/NH₃).
Analytical Data & Specifications
Expected Quantitative Outcomes
| Step | Reaction Type | Typical Yield | Critical Parameter |
| 1 | Condensation | 85-95% | Anhydrous conditions essential for Ti(OEt)₄ efficacy. |
| 2 | Strecker (TMSCN) | 75-85% | Diastereomeric Ratio (dr) > 90:1. |
| 3 | Pinner Hydrolysis | 70-80% | Complete cleavage of Sulfinyl group. |
| 4 | Reduction | 80-90% | Control of pH during workup to extract polar amine. |
Quality Control Parameters
-
Chiral HPLC: Chiralpak AD-H or OD-H column; Hexane:IPA:Diethylamine mobile phase.
-
1H NMR (400 MHz, DMSO-d6): Diagnostic peaks:
- 8.10 (d, 1H, Pyridine-H6)
- 3.85 (s, 3H, -OCH₃)
- 3.90 (m, 1H, Chiral CH-NH₂)
- 3.40-3.60 (m, 2H, -CH₂OH)
Workflow Visualization
References
-
Ellman, J. A., et al. (1997).[1] "Synthesis and Applications of tert-Butanesulfinamide." Accounts of Chemical Research.
-
Davis, F. A., et al. (2004).[1] "Asymmetric Synthesis of Amino Acids using Sulfinimines." Tetrahedron.
-
ChemScene. (2024). "(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride Product Data." ChemScene Building Blocks.
-
Cogan, D. A., et al. (1999).[1] "Catalytic Asymmetric Oxidation of tert-Butyl Disulfide... for the Synthesis of tert-Butanesulfinamide." Journal of the American Chemical Society.[1]
-
Patent US20050256324. (2005). "Process for the preparation of chiral amines and amino alcohols."
